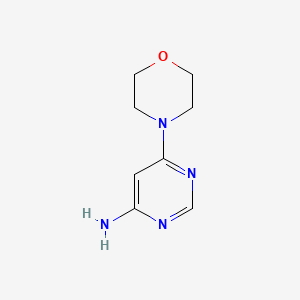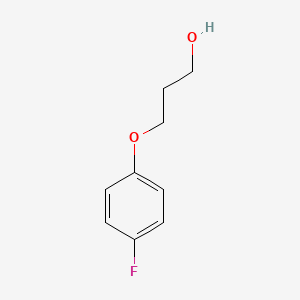
3-(4-氟苯氧基)丙醇
描述
The compound "3-(4-Fluorophenoxy)propan-1-ol" is a chemical entity that can be associated with various research areas, including medicinal chemistry, materials science, and organic synthesis. It is structurally related to several compounds that have been studied for their biological activities, such as antagonism of NMDA receptors, antimicrobial properties, and potential as liquid crystals. The presence of the fluorophenoxy group is a common theme in these studies, indicating the significance of this moiety in the compound's activity and properties .
Synthesis Analysis
The synthesis of related compounds often involves the reaction of halogenated phenols with alcohols or epoxides in the presence of a base. For instance, "1-(4-phenoxyphenoxy) propyl-2-ol" was synthesized from 4-phenoxyphenol and 1,2-epoxypropane using potassium hydrate as a base, under optimized conditions to achieve a high yield . This method could potentially be adapted for the synthesis of "3-(4-Fluorophenoxy)propan-1-ol" by using 4-fluorophenoxyphenol as a starting material.
Molecular Structure Analysis
The molecular structure of fluorophenyl-containing compounds has been extensively studied using various spectroscopic techniques and computational methods. For example, vibrational spectroscopy and computational analysis have been used to investigate the structure of a thiosemicarbazone derivative with a 3-fluorophenyl group . These methods could be applied to "3-(4-Fluorophenoxy)propan-1-ol" to determine its geometric parameters, vibrational frequencies, and electronic properties.
Chemical Reactions Analysis
Fluorophenyl compounds can undergo various chemical reactions, including hydroxylation, which can be influenced by factors such as pH. A study on the hydroxylation of 3-fluorophenol by phenol hydroxylase demonstrated pH-dependent regioselectivity and rate of reaction . Understanding such reactions is crucial for the functionalization and further derivatization of "3-(4-Fluorophenoxy)propan-1-ol".
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorophenyl compounds can be significantly affected by the presence of the fluorine atom. For instance, fluorosubstituted chiral liquid crystals derived from (R)-2-(4-hydroxyphenoxy)propan-1-ol showed reduced melting points and transition temperatures due to the influence of the fluoro substituents . These findings suggest that "3-(4-Fluorophenoxy)propan-1-ol" may also exhibit unique physical and chemical properties that could be explored for various applications.
科学研究应用
抗菌和抗氧化活性
- 合成和生物评价: 已合成与3-(4-氟苯氧基)丙醇相关的化合物,并对它们的抗菌和抗氧化活性进行了评价。例如,制备了一系列(3-烷氧甲基-4-羟基苯基)丙酮,对金黄色葡萄球菌、大肠杆菌和酵母白色念珠菌等病原体表现出活性(Čižmáriková等,2020)。
化合物的合成和表征
- 新化学合成: 已合成和表征了包含3-(4-氟苯氧基)丙醇结构元素的新衍生物和化合物,通常用于各种化学应用。例如,合成和表征了新的周边四取代无金属和金属酞菁,显示出在各种化学领域中的潜在用途(Acar et al., 2012)。
在荧光标记剂中的应用
- 荧光生物标记剂: 3-(4-氟苯氧基)丙醇的衍生物已被用于荧光生物标记剂的开发。这些化合物是从类似腰果酚和甘油的工业废物合成的,由于其光物理性质,它们在生物柴油质量控制中具有潜在应用价值(Pelizaro et al., 2019)。
电聚合和电化学研究
- 电聚合性能: 已对与3-(4-氟苯氧基)丙醇相关的化合物的电聚合性能进行了研究。例如,合成了带有电聚合单元的硅萘酞菁,并在各种溶剂中显示出非聚集行为,具有在电化学技术中的潜在应用(Gao, Liang, & Wang, 2007)。
安全和危害
属性
IUPAC Name |
3-(4-fluorophenoxy)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5,11H,1,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQULXUPZRAOHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40546816 | |
| Record name | 3-(4-Fluorophenoxy)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40546816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenoxy)propan-1-ol | |
CAS RN |
104413-57-2 | |
| Record name | 3-(4-Fluorophenoxy)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40546816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-fluorophenoxy)propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


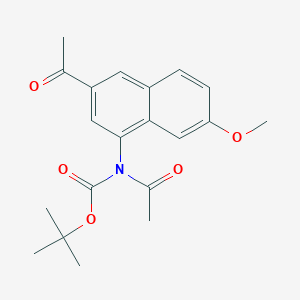
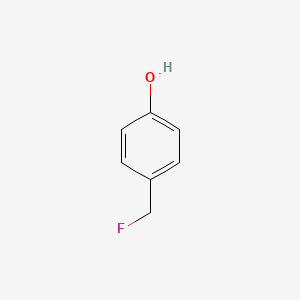
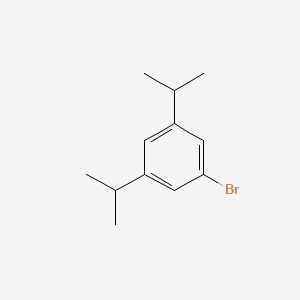

![Thymidine, 5'-O-[[4-(1H,1H,2H,2H-perfluorodecyl)phenyl]bis(4-methoxyphenyl)methyl]-, 3'-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]](/img/structure/B1339620.png)
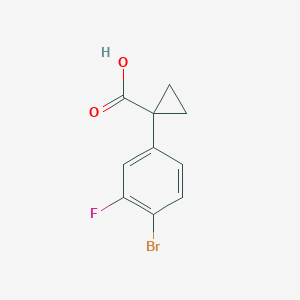
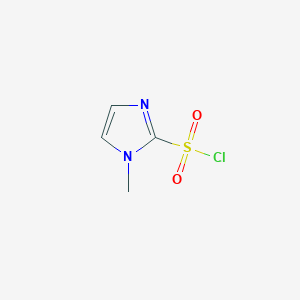
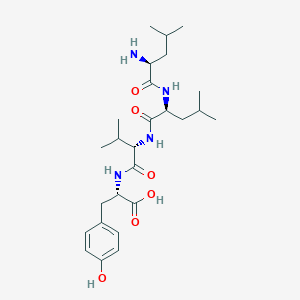
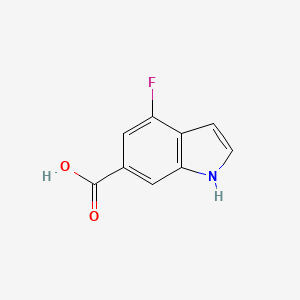
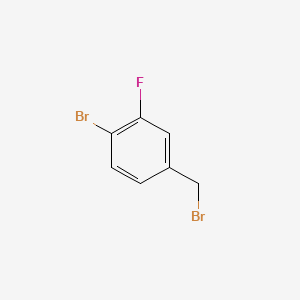
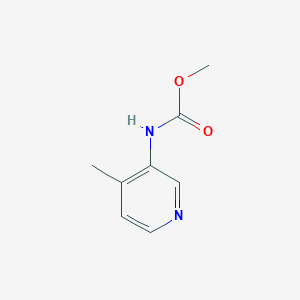
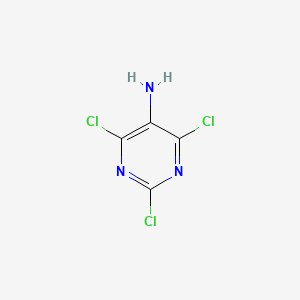
![Guanidine, [4-(mercaptomethyl)-2-thiazolyl]-](/img/structure/B1339643.png)
